molecular formula C15H14O2 B1269865 4-[(3-Methylbenzyl)oxy]benzaldehyde CAS No. 428470-82-0

4-[(3-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1269865
M. Wt: 226.27 g/mol
InChI Key: RWGVWTYFOPRLMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(3-Methylbenzyl)oxy]benzaldehyde involves several strategies including regioselective protection of hydroxyl groups, palladium-catalyzed oxidative carbonylation, and Knoevenagel condensation reactions. For instance, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups in yields ranging between 67-75% (Plourde & Spaetzel, 2002). Additionally, palladium-catalyzed oxidative carbonylation has been employed for the direct synthesis of related carbonyl compounds (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure and electronic properties of compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde have been extensively studied using various spectroscopic methods and computational analysis. For example, spectroscopic studies, including NMR and X-ray diffraction, have been used to characterize the structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, revealing the Z conformation about the C=C double bond (Kariyappa et al., 2016).

Chemical Reactions and Properties

4-[(3-Methylbenzyl)oxy]benzaldehyde participates in various chemical reactions, including oxygenation reactions to form benzaldehyde derivatives. A polyoxometalate-mediated electron transfer-oxygen transfer reaction in aqueous sulfuric acid has been developed for the synthesis of benzaldehyde derivatives from methylarenes, showcasing high yields and no overoxidation to benzoic acids (Sarma et al., 2015).

Scientific Research Applications

Regioselective Protection in Organic Synthesis

Plourde and Spaetzel (2002) studied the regioselective protection of hydroxyl groups in compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde, highlighting its potential use in organic synthesis. They demonstrated the protection of 4-hydroxyl groups with various protecting agents, essential in selective chemical reactions (Plourde & Spaetzel, 2002).

Catalysis in Organic Reactions

Research by Szakonyi et al. (2011) illustrates the use of similar compounds in catalysis. They explored the synthesis of chiral aminodiols, which were then applied as catalysts in the enantioselective addition of diethylzinc to aldehydes, demonstrating the role of these compounds in stereoselective synthesis (Szakonyi, Csillag, & Fülöp, 2011).

Hydrogenation and Hydrogenolysis Studies

The work of Keane (2010) on the hydrogenation and hydrogenolysis of compounds like 4-[(3-Methylbenzyl)oxy]benzaldehyde offers insight into their potential applications in these processes. The study focused on the interaction of carbonyl groups with catalysts, revealing the reaction pathways and product selectivity in these transformations (Keane, 2010).

Antioxidant and Antitumorigenic Potential

Morse et al. (1995) investigated the effects of structurally related compounds on the metabolism of carcinogenic substances. They found that benzaldehyde and its derivatives inhibited certain metabolic pathways, suggesting potential antioxidant and antitumorigenic applications (Morse, Kresty, & Toburen, 1995).

Photocatalytic Oxidation

Research by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde, under visible light. This study sheds light on potential applications in photocatalysis, particularly in environmental and green chemistry applications (Higashimoto et al., 2009).

Applications in Synthesis of Aviation Fuels

Xu et al. (2018) developed a process for synthesizing high-density jet fuel from methyl benzaldehydes, related to 4-[(3-Methylbenzyl)oxy]benzaldehyde. This innovative approach highlights the potential of these compounds in creating sustainable aviation fuels (Xu et al., 2018).

Safety And Hazards

The safety information available indicates that “4-[(3-Methylbenzyl)oxy]benzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVWTYFOPRLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358255
Record name 4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylbenzyl)oxy]benzaldehyde

CAS RN

428470-82-0
Record name 4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Li, L Yin, J Liao, J Yang, B Cai, Y Yu, S Su… - European Journal of …, 2023 - Elsevier
Acute lung injury (ALI) is an inflammation-mediated respiratory disease that is associated with a high mortality rate. In this study, a series of novel O-benzylcinnamic acid derivatives …
Number of citations: 1 www.sciencedirect.com
R Jia, J Zhang, C Bertagnin, S Cherukupalli… - European Journal of …, 2021 - Elsevier
Encouraged by our earlier discovery of N1-selective inhibitors, the 150-cavity of influenza virus neuraminidases (NAs) could be further exploited to yield more potent oseltamivir …
Number of citations: 13 www.sciencedirect.com
RM Hassan, ME Aboutabl, M Bozzi, MF El-Behairy… - Bioorganic …, 2021 - Elsevier
In the current work, a series of novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids (10a-o) and (11a-e) were synthesized and evaluated as new PPARα agonists in order …
Number of citations: 9 www.sciencedirect.com

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